GSK2578215A
Overview
Description
GSK2578215A is a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), a protein kinase implicated in Parkinson’s disease. The compound is brain-penetrant and has shown high selectivity for LRRK2 over a panel of 460 other kinases .
Mechanism of Action
Target of Action
GSK2578215A is a potent and highly selective inhibitor of the leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a potential therapeutic target for some forms of Parkinson’s disease . Mutations in the LRRK2 gene have been associated with Parkinson’s disease, and its inhibition opens potential new therapeutic options .
Mode of Action
This compound inhibits both wild-type LRRK2 and the G2019S mutant form of LRRK2 . It inhibits Ser910 and Ser935 phosphorylation in vitro . The compound’s interaction with its targets results in the induction of protective autophagy in SH-SY5Y cells .
Biochemical Pathways
This compound affects crucial neurodegenerative features such as mitochondrial dynamics and autophagy . It induces mitochondrial fragmentation, an early step preceding autophagy . This increase in autophagosome results from inhibition of fusion rather than increases in synthesis . The observed effects were shared with LRRK2-IN-1, a well-described, structurally distinct kinase inhibitor compound, or when knocking down LRRK2 expression using siRNA .
Pharmacokinetics
It is known that this compound is blood-brain barrier (bbb) permeable , which is crucial for its potential use in treating neurological disorders like Parkinson’s disease.
Result of Action
This compound induces protective autophagy in SH-SY5Y cells . It also induces oxidative stress as evidenced by the accumulation of 4-hydroxy-2-nonenal in SH-SY5Y cells . These results demonstrate the relevance of LRRK2 in mitochondrial-activated pathways mediating in autophagy and cell fate, crucial features in neurodegenerative diseases .
Action Environment
The action of this compound is influenced by the cellular environment. For instance, the induction of autophagy by this compound is observed in SH-SY5Y cells, a well-established dopaminergic cell culture model . .
Biochemical Analysis
Biochemical Properties
GSK2578215A exhibits IC50s of around 10 nM against both wild-type LRRK2 and the G2019S mutant . It is selective for LRRK2 across a panel of 460 kinases . The compound is soluble in DMSO to >75 mM .
Cellular Effects
This compound has been shown to induce protective autophagy in SH-SY5Y cells, a well-established dopaminergic cell culture model . This increase in autophagosome results from inhibition of fusion rather than increases in synthesis . The compound induces mitochondrial fragmentation, an early step preceding autophagy .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting LRRK2 . It substantially inhibits Ser910 and Ser935 phosphorylation of both wild-type LRRK2 and G2019S mutant at a concentration of 0.3-1.0 μM in cells .
Temporal Effects in Laboratory Settings
It has been observed that this compound induces mitochondrial fragmentation, an early step preceding autophagy .
Metabolic Pathways
It is known that the compound interacts with LRRK2, a gene associated with Parkinson’s disease .
Transport and Distribution
It is known that the compound is blood-brain barrier (BBB) permeable .
Subcellular Localization
It is known that LRRK2, the target of this compound, localizes in the cytosol as well as in specific membrane subdomains, including mitochondria, autophagosomes, and autolysosomes .
Preparation Methods
The synthesis of GSK2578215A involves multiple steps, starting with the preparation of the core benzamide structure. The synthetic route typically includes the following steps:
Formation of the benzamide core: This involves the reaction of 5-(2-fluoro-4-pyridinyl)-2-(phenylmethoxy)-N-3-pyridinylbenzamide with appropriate reagents under controlled conditions.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical structure.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥99%
Chemical Reactions Analysis
GSK2578215A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GSK2578215A has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of LRRK2 and its effects on various biochemical pathways.
Biology: Employed in cellular and molecular biology studies to investigate the role of LRRK2 in cellular processes.
Medicine: Explored as a potential therapeutic agent for the treatment of Parkinson’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of new drugs targeting LRRK2 and related pathways
Comparison with Similar Compounds
GSK2578215A is unique in its high selectivity and potency for LRRK2 compared to other kinase inhibitors. Similar compounds include:
LRRK2-IN-1: Another potent LRRK2 inhibitor with a different chemical structure.
HG-10-102-01: A selective LRRK2 inhibitor with distinct pharmacokinetic properties.
MLi-2: Known for its high selectivity and brain penetration, similar to this compound
Biological Activity
GSK2578215A is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a therapeutic target for certain forms of Parkinson's disease. This article provides a comprehensive overview of the biological activity of this compound, including its biochemical properties, pharmacokinetics, and effects observed in various studies.
Chemical Profile
- Chemical Name : 5-(2-Fluoro-4-pyridinyl)-2-(phenylmethoxy)-N-3-pyridinylbenzamide
- Purity : ≥99%
- Molecular Weight : 364.4 g/mol
Potency and Selectivity
This compound exhibits remarkable potency against both wild-type LRRK2 and the G2019S mutant, with IC50 values of approximately 10.1 nM and 8.9 nM, respectively . Its selectivity profile is notable; it demonstrates significant inhibition of Ser910 and Ser935 phosphorylation in cellular contexts at concentrations ranging from 0.3 to 1.0 μM .
Comparative IC50 Values
Target | IC50 (nM) |
---|---|
Wild-type LRRK2 | 10.1 |
LRRK2[G2019S] | 8.9 |
LRRK2[A2016T] | 81.1 |
LRRK2[G2019S+A2016T] | 61.3 |
This compound inhibits LRRK2 kinase activity by blocking the phosphorylation of specific serine residues (Ser910 and Ser935), which are critical for its activity. This inhibition occurs in both in vitro and in vivo settings, including mouse models where it effectively reduced phosphorylation levels in peripheral tissues like the spleen and kidney but not in the brain .
Pharmacokinetics
In pharmacokinetic studies, this compound demonstrated a brain-to-plasma ratio of approximately 1.9 after intraperitoneal administration of 100 mg/kg in mice, indicating good brain penetration. However, it has low oral bioavailability at about 12.2% . The half-life of this compound is reported to be around 1.14 hours, with a plasma exposure (AUC) of 635.3 h·ng/mL.
Neuroprotective Effects
In studies using SH-SY5Y neuroblastoma cells, this compound was shown to induce protective autophagy by promoting mitochondrial dynamics and increasing autophagosome formation. This effect was attributed to the inhibition of LRRK2, leading to the translocation of Drp1 (dynamin-related protein-1) to mitochondria, which is essential for mitochondrial fission .
In Vivo Studies
Research involving this compound in G2019S knock-in mice indicated that it inhibited cortical glutamate release, suggesting a role in modulating neurotransmitter exocytosis . Furthermore, studies have indicated that this compound can induce similar effects as other known LRRK2 inhibitors, reinforcing its potential as a therapeutic agent for Parkinson's disease.
Properties
IUPAC Name |
5-(2-fluoropyridin-4-yl)-2-phenylmethoxy-N-pyridin-3-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O2/c25-23-14-19(10-12-27-23)18-8-9-22(30-16-17-5-2-1-3-6-17)21(13-18)24(29)28-20-7-4-11-26-15-20/h1-15H,16H2,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIGMFCFPXZRMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC(=NC=C3)F)C(=O)NC4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1285515-21-0 | |
Record name | GSK-2578215A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1285515210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-2578215A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q641JSF42X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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